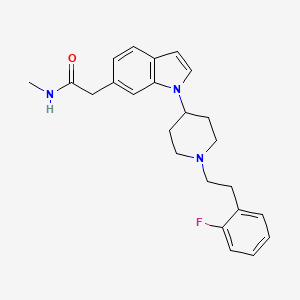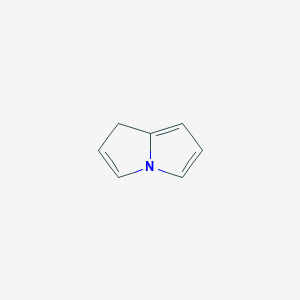
1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolizine is a pyrrolizine. It is a tautomer of a 3H-pyrrolizine.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1H-Pyrrolizine and its derivatives have been utilized in various chemical syntheses and studies. The synthesis process often involves the formation of five-membered rings containing the B-N or N-B-N moiety, as demonstrated in the study of substituted 1H-2,1-benzazaboroles and 1H-pyrrolo[1,2-c][1,3,2]diazaborolidines (Hejda et al., 2014). Additionally, the molecular structures of pyrrolizin-3-one and its derivatives have been explored through various analytical methods, providing insights into their chemical properties and reactivity (Blockhuys et al., 2001).
Applications in Organic Synthesis
In organic synthesis, new this compound carboxylates have been effectively prepared via KHMDS-induced carbocyclization, demonstrating a practical and quick access to pyrrolizines and their derivatives (Yildirim & Suleiman, 2019). The synthesis of pyrrolizinone and pyrrolizino[1,2-a]pyrrolizin-5-one skeletons from pyrrole is another example of leveraging this compound in creating important alkaloid skeletons (Amudi et al., 2022).
Potential in Anticancer Research
This compound derivatives have been identified as promising scaffolds for anticancer drugs, with research focusing on their structure-activity relationships and antitumor properties (Belal & El-Gendy, 2014). This includes the synthesis and evaluation of derivatives like 5-substituted 2,3-dihydro-1H-pyrrolizine diesters for their antileukemic activity (Anderson & Corey, 1977).
Exploration in Natural Product Chemistry
Pyrrolizine alkaloids are often found in natural products, presenting unique structures and biological activities. A novel pyrrolizine alkaloid named punicagranine, isolated from Punica granatum, exhibited anti-inflammatory properties, showcasing the potential of these compounds in natural product research (Sun et al., 2019).
Propriétés
Numéro CAS |
251-59-2 |
|---|---|
Formule moléculaire |
C7H7N |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
1H-pyrrolizine |
InChI |
InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-3,5-6H,4H2 |
Clé InChI |
ODMMNALOCMNQJZ-UHFFFAOYSA-N |
SMILES |
C1C=CN2C1=CC=C2 |
SMILES canonique |
C1C=CN2C1=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



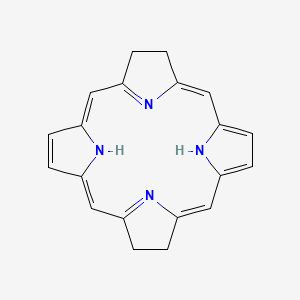
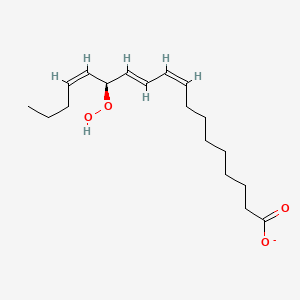
![N-[4-(1-adamantylsulfamoyl)phenyl]-4-bromo-1-methyl-3-pyrazolecarboxamide](/img/structure/B1244334.png)
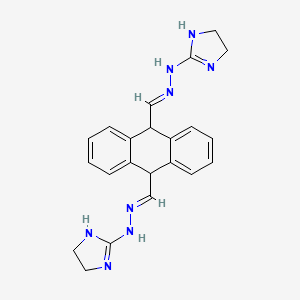
![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)



![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)
![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)
![N-[3-[[(3R,4R)-6-[(5,6-difluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1244350.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)

